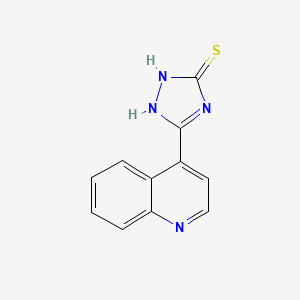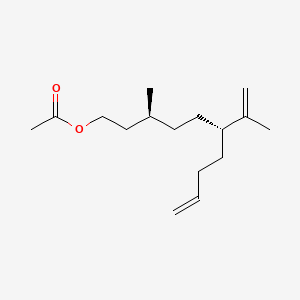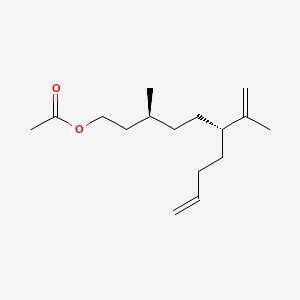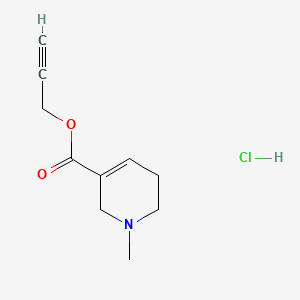![molecular formula C9H10N2O2 B14143351 6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one CAS No. 250260-01-6](/img/structure/B14143351.png)
6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a fused furo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-methyl-1H-furo[3,4-c]pyridine with methylamine . The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of fine chemicals and as a building block for various organic syntheses.
Mechanism of Action
The mechanism of action of 6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their function. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound shares a similar furo-pyridine structure but differs in functional groups.
4-chloro-6-methyl-1H-furo[3,4-c]pyridine: A precursor in the synthesis of 6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring system but with different heteroatoms and substituents.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both furo and pyridine rings. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
250260-01-6 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-methyl-4-(methylamino)-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C9H10N2O2/c1-5-3-6-4-13-9(12)7(6)8(10-2)11-5/h3H,4H2,1-2H3,(H,10,11) |
InChI Key |
NGAQHJMARWNDRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)NC)C(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


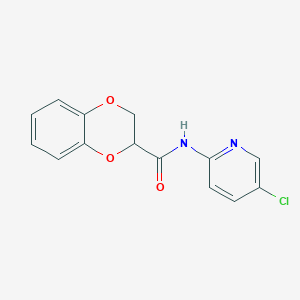
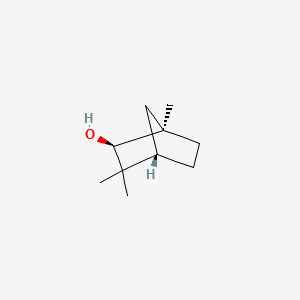




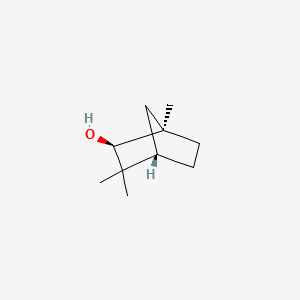
![2-[(1-Methylethyl)amino]-1-(2-naphthalenyl)ethanone](/img/structure/B14143315.png)
